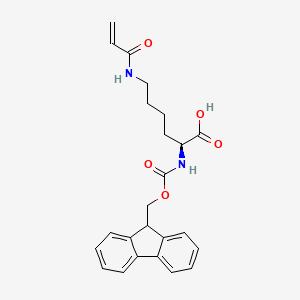
Fmoc-L-Lys(Acryloyl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Lys(Acryloyl)-OH is a derivative of the amino acid lysine . It is used to incorporate an acrylamide moiety into peptides . The acryloyl residue can be further modified using 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .
Synthesis Analysis
The synthesis of Fmoc-L-Lys(Acryloyl)-OH involves the incorporation of an acrylamide moiety into peptides . This acryloyl residue can be further modified using various reactions such as 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .Molecular Structure Analysis
The molecular structure of Fmoc-L-Lys(Acryloyl)-OH is represented by the formula C24H26N2O5 . Its molecular weight is 422.47 g/mol . The compound is also known by other synonyms such as Fmoc-Lys(Acryloyl)-OH, Fmoc-AcrK, Fmoc-Acryloyl-Lysine, and (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-acrylamidohexanoic acid .Chemical Reactions Analysis
The chemical reactions involving Fmoc-L-Lys(Acryloyl)-OH primarily include the incorporation of an acrylamide moiety into peptides . This acryloyl residue can be further modified using various reactions such as 1,3-dipolar cycloaddition, radical polymerization, and 1,4-nucleophilic addition reactions .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Acryloyl)-OH is a white to slight yellow to beige powder . It has a molecular weight of 422.47 g/mol and a formula of C24H26N2O5 .Wissenschaftliche Forschungsanwendungen
Peptide-Based Hydrogels for Biomedical Applications
Fmoc-L-Lys(Acryloyl)-OH can serve as a building block for peptide-based hydrogels (PHGs). These soft, water-swollen networks exhibit self-supporting properties and are biocompatible. Researchers have proposed Fmoc-derivatized cationic hexapeptides (referred to as series K) as a scaffold for bioprinting applications . These hydrogels can be used for drug delivery, tissue engineering, and diagnostic tools for imaging.
Tissue Engineering
Among the Fmoc-K derivatives, Fmoc-K3 hydrogel stands out. It displays rigidity (G’ = 2526 Pa) and supports cell adhesion, survival, and duplication. The gelification process relies on the correct balance of aggregation forces within the peptide sequences, including van der Waals, hydrogen bonding, and π–π stacking interactions .
Bio-Inspired Materials and Cell Cultivation
Fmoc-modified amino acids and peptides have inspired bio-materials. Researchers explore their use in cell cultivation, bio-templating, and creating physiologically relevant environments for in vitro experiments. The tunability and biocompatibility of Fmoc-L-Lys(Acryloyl)-OH make it suitable for these applications .
Wirkmechanismus
Zukünftige Richtungen
The future directions of Fmoc-L-Lys(Acryloyl)-OH could involve its use in the synthesis of more complex peptides and proteins . Its ability to incorporate an acrylamide moiety into peptides and further modify the acryloyl residue using various reactions makes it a valuable tool in peptide and protein synthesis .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDAXYNHIPZWMC-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Acryloyl)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)
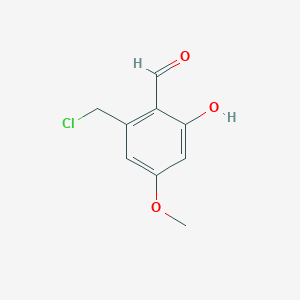

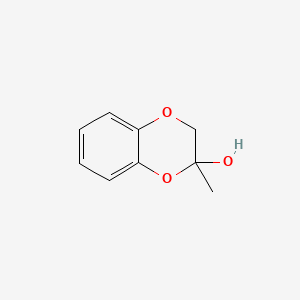
![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
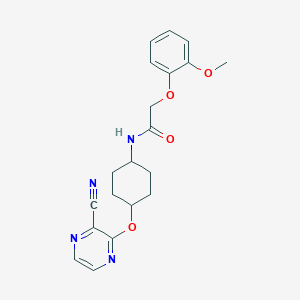
![4-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2550876.png)

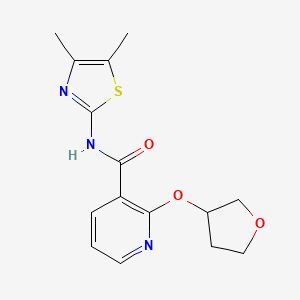
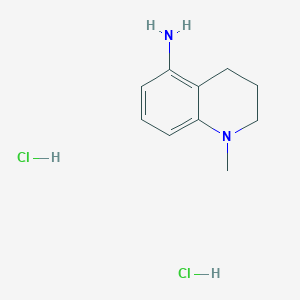
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)